5-Phenylhydantoin
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenylhydantoin has been explored through various methods. A notable synthesis involves starting from benzene-d6 to prepare 5-phenyl-5-phenyl-d5-hydantoin using a five-step synthesis, highlighting the compound's relevance in metabolic studies and as an internal standard for analyses (Andresen & Biemann, 1978).
Molecular Structure Analysis
The molecular structure of 5-Phenylhydantoin exhibits specific conformational features. For instance, the structure of (+)-(S)-5-phenyl-5-ethylhydantoin shows a significant dihedral angle between the phenyl and hydantoin rings, contributing to its stability and interactions through hydrogen bonding and van der Waals forces (Coquerel, Petit, & Robert, 1993).
Chemical Reactions and Properties
5-Phenylhydantoin participates in various chemical reactions, forming complexes with metals such as cobalt(II), nickel(II), and copper(II). These complexes have been synthesized and characterized, revealing insights into their geometric structures and thermal stability, which are influenced by the ligand types and metal ions (Kandil, El-hefnawy, & Baker, 2004).
Physical Properties Analysis
The physical properties of 5-Phenylhydantoin and its derivatives, such as solvatochromic behaviors, have been examined through UV absorption spectra, demonstrating the effects of solvent interactions on its photophysical characteristics. These studies provide a basis for understanding the compound's solubility, stability, and interaction with different media (Trišović et al., 2011).
Chemical Properties Analysis
The chemical properties of 5-Phenylhydantoin, particularly its reactivity and interaction with other chemical entities, have been explored through the study of its racemization reaction catalyzed by different buffers. This reaction is crucial for understanding the compound's metabolic fate and stereochemical considerations in biological systems (Dudley & Bius, 1976).
Scientific Research Applications
1. Preclinical Investigations in Drug Delivery Systems
5-Phenylhydantoin, a major metabolite of the antiseizure drug phenytoin, plays a significant role in preclinical investigations, particularly in drug delivery to the brain. A study developed a sensitive LC-MS/MS method for quantifying phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in rat plasma and brain tissues. This method aids in assessing the behavior of drugs in the body and facilitates studies focused on direct nose-to-brain delivery systems (Prentice, Younus, & Rizwan, 2022).
2. Metabolism Studies
Research has identified 5-meta-hydroxyphenyl-5-phenylhydantoin as a metabolite in the urine of dogs and patients treated with diphenylhydantoin (DPH). Understanding these metabolites is crucial for insights into the hydroxylation process of DPH, offering a deeper understanding of drug metabolism in different organisms (Atkinson et al., 1970).
3. Biochemical Pharmacology
Further studies have focused on developing methods for determining 5‐(P-Hydroxyphenyl)-5‐Phenylhydantoin in biological samples. These methods are essential for understanding the disposition of phenytoin in humans, providing valuable information for pharmacokinetic analysis and drug interaction studies (Witkin et al., 1979).
4. Electrochemical Studies
Electrochemical characterization of phenytoin and its derivatives, including 5-phenylhydantoin, offers insights into their behavior and interactions at the molecular level. Such studies are pivotal for understanding the chemical properties of these compounds and their implications in drug action and metabolism (Trišović et al., 2015).
5. Investigating Stereoselective Metabolism
Research has also delved into the stereoselective production of phenytoin metabolites. Understanding the stereoselectivity in drug metabolism is crucial for predicting drug behavior in different patients and can lead to more personalized medicine approaches (Maguire & McClanahan, 1986).
Safety And Hazards
5-Phenylhydantoin is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylhydantoin | |
CAS RN |
89-24-7, 27534-86-7 | |
Record name | Phenylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Phenylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Phenylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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